N-[(Benzyloxy)carbonyl]glycyl-3,5-diiodo-L-tyrosylglycine
Description
N-[(Benzyloxy)carbonyl]glycyl-3,5-diiodo-L-tyrosylglycine is a complex organic compound that belongs to the class of peptides It is characterized by the presence of a benzyloxycarbonyl group, a glycyl residue, and a 3,5-diiodo-L-tyrosylglycine moiety
Properties
CAS No. |
61445-45-2 |
|---|---|
Molecular Formula |
C21H21I2N3O7 |
Molecular Weight |
681.2 g/mol |
IUPAC Name |
2-[[(2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H21I2N3O7/c22-14-6-13(7-15(23)19(14)30)8-16(20(31)24-10-18(28)29)26-17(27)9-25-21(32)33-11-12-4-2-1-3-5-12/h1-7,16,30H,8-11H2,(H,24,31)(H,25,32)(H,26,27)(H,28,29)/t16-/m0/s1 |
InChI Key |
USWNZYMACMXDFK-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CC2=CC(=C(C(=C2)I)O)I)C(=O)NCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-3,5-diiodo-L-tyrosylglycine typically involves multiple steps, starting with the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The glycyl residue is introduced through peptide coupling reactions, often using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The iodination of the tyrosyl residue is achieved using iodine or iodinating agents like N-iodosuccinimide (NIS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for precise control over reaction conditions and the sequential addition of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-3,5-diiodo-L-tyrosylglycine can undergo various chemical reactions, including:
Oxidation: The diiodo groups can be oxidized under specific conditions.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like thiols or amines under mild conditions.
Major Products Formed
The major products formed from these reactions include deprotected peptides, oxidized derivatives, and substituted analogs, which can be further utilized in various applications .
Scientific Research Applications
N-[(Benzyloxy)carbonyl]glycyl-3,5-diiodo-L-tyrosylglycine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-3,5-diiodo-L-tyrosylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The diiodo-L-tyrosylglycine moiety can mimic natural substrates, allowing the compound to inhibit or modulate enzymatic activity. The benzyloxycarbonyl group provides stability and facilitates cellular uptake .
Comparison with Similar Compounds
Similar Compounds
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: Similar in structure but contains a cysteine residue instead of tyrosine.
N-[(Benzyloxy)carbonyl]glycyl-D-proline: Contains a proline residue, differing in amino acid composition.
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with leucine residues and an aldehyde group.
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-3,5-diiodo-L-tyrosylglycine is unique due to the presence of diiodo groups on the tyrosine residue, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
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